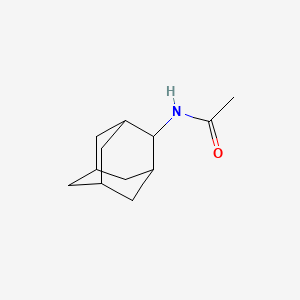
Adamantanacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Adamantanacetamide: is a chemical compound derived from adamantane, a highly stable and rigid hydrocarbon The adamantane structure is known for its diamond-like framework, which imparts unique physical and chemical properties to its derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Ritter Reaction: One common method for synthesizing Adamantanacetamide involves the Ritter reaction. This process starts with adamantane, which is reacted with acetonitrile and sulfuric acid to form the intermediate N-(1-adamantyl)acetamide.
Bromination and Amide Formation: Another method involves the bromination of adamantane to form 1-bromoadamantane, which is then reacted with acetonitrile in the presence of sulfuric acid to yield this compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The process is optimized to maximize yield and minimize the use of toxic reagents or solvents, making it more environmentally friendly .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: Adamantanacetamide can undergo oxidation reactions, typically using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Substitution: The compound can also undergo substitution reactions, where functional groups on the adamantane core are replaced with other groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nucleophiles.
Major Products Formed:
Oxidation: Oxidized adamantane derivatives.
Reduction: Reduced amide derivatives.
Substitution: Substituted adamantane derivatives.
Aplicaciones Científicas De Investigación
Adamantanacetamide has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Adamantanacetamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: this compound can affect cellular pathways related to inflammation and immune response, contributing to its antiviral and antibacterial effects.
Comparación Con Compuestos Similares
N-(1-adamantyl)acetamide: This compound is structurally similar but has the adamantyl group attached at a different position.
1-Acetamidoadamantane: Another related compound with similar uses in pharmaceuticals and materials science.
Uniqueness: Adamantanacetamide is unique due to its specific structural configuration, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for developing new drugs and materials with tailored properties .
Propiedades
Fórmula molecular |
C12H19NO |
|---|---|
Peso molecular |
193.28 g/mol |
Nombre IUPAC |
N-(2-adamantyl)acetamide |
InChI |
InChI=1S/C12H19NO/c1-7(14)13-12-10-3-8-2-9(5-10)6-11(12)4-8/h8-12H,2-6H2,1H3,(H,13,14) |
Clave InChI |
OFEZUSBZKMXQEU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1C2CC3CC(C2)CC1C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














